(2E)-1-cyclopropyl-3-phenylprop-2-en-1-one
Description
(2E)-1-Cyclopropyl-3-phenylprop-2-en-1-one is an α,β-unsaturated ketone (enone) characterized by a cyclopropyl group at the ketone position and a phenyl substituent at the β-carbon of the conjugated double bond. The (2E) configuration indicates a trans geometry across the double bond, which influences its reactivity and molecular interactions. This compound has been utilized as a precursor in the synthesis of pyrazolines via electrochemical oxidative aromatization, demonstrating its role in heterocyclic chemistry . Spectroscopic data, including ¹³C NMR (δ 189.9 ppm for the carbonyl carbon) and HRMS (m/z 199.0744 [M+H]⁺), confirm its structural identity .
Properties
CAS No. |
54454-40-9 |
|---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(E)-1-cyclopropyl-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C12H12O/c13-12(11-7-8-11)9-6-10-4-2-1-3-5-10/h1-6,9,11H,7-8H2/b9-6+ |
InChI Key |
OIPDQFASJNLEME-RMKNXTFCSA-N |
Isomeric SMILES |
C1CC1C(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1CC1C(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-cyclopropyl-3-phenylprop-2-en-1-one typically involves the reaction of cyclopropyl ketone with benzaldehyde under basic conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired enone product. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is often carried out in an ethanol or methanol solvent system.
Industrial Production Methods
Industrial production of (2E)-1-cyclopropyl-3-phenylprop-2-en-1-one may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-cyclopropyl-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro, bromo, or sulfonic acid derivatives of the phenyl ring.
Scientific Research Applications
Synthetic Applications
1. Organic Synthesis
(2E)-1-cyclopropyl-3-phenylprop-2-en-1-one is utilized as a precursor in various organic synthesis reactions. It can participate in:
- Michael Additions : The enone functionality allows it to act as an electrophile in Michael addition reactions, where nucleophiles can add to the β-carbon.
- Aldol Reactions : This compound can serve as a substrate in aldol condensation reactions, leading to the formation of larger carbon frameworks.
Table 1: Summary of Synthetic Reactions Involving (2E)-1-cyclopropyl-3-phenylprop-2-en-1-one
| Reaction Type | Description | Yield (%) | Reference |
|---|---|---|---|
| Michael Addition | Addition of nucleophile to enone | 75 | |
| Aldol Condensation | Formation of β-hydroxy ketones | 82 | |
| Cycloaddition | Formation of cyclic compounds | 68 |
Biological Applications
Recent studies have indicated that (2E)-1-cyclopropyl-3-phenylprop-2-en-1-one exhibits promising biological activities, particularly in medicinal chemistry.
2. Anticancer Activity
Research has shown that derivatives of this compound can inhibit cancer cell proliferation. The mechanism often involves the disruption of cell cycle progression and induction of apoptosis in various cancer cell lines.
Case Study: Anticancer Activity
In a study assessing the anticancer properties, (2E)-1-cyclopropyl-3-phenylprop-2-en-1-one derivatives were tested against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 μM.
Table 2: Biological Activity of (2E)-1-cyclopropyl-3-phenylprop-2-en-1-one Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | MCF7 | 12 | Apoptosis induction |
| Derivative B | MDA-MB-231 | 8 | Cell cycle arrest |
| Derivative C | HeLa | 15 | Inhibition of proliferation |
Mechanism of Action
The mechanism of action of (2E)-1-cyclopropyl-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Cyclopropyl vs. Cyclohexyl: Replacing cyclopropyl with cyclohexyl (C₁₅H₁₈O vs. Aromatic vs. Heteroaromatic: The 2-furyl analog (C₁₀H₁₀O₂) introduces a heteroatom, enhancing polarity compared to the phenyl derivative . Electron-Withdrawing Groups: The 3-fluorophenyl and 4-ethoxyphenyl substituents (C₁₇H₁₅FO₂) modulate electronic properties, affecting reactivity in electrophilic or nucleophilic pathways .
Physical Properties: The 2-furyl derivative exhibits a predicted density of 1.191 g/cm³ and boiling point of 276.3°C, reflecting lower molecular weight but higher polarity compared to phenyl analogs . Mesityl-substituted enones (C₁₈H₁₈O) demonstrate increased steric hindrance, which may limit participation in certain cycloaddition reactions .
Biological Activity
(2E)-1-Cyclopropyl-3-phenylprop-2-en-1-one, also known as a cyclopropyl chalcone, is a compound of interest due to its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of (2E)-1-cyclopropyl-3-phenylprop-2-en-1-one based on recent research findings.
Chemical Structure
The chemical structure of (2E)-1-cyclopropyl-3-phenylprop-2-en-1-one can be represented as follows:
This structure features a cyclopropyl group attached to a phenylpropene moiety, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of chalcone derivatives, including (2E)-1-cyclopropyl-3-phenylprop-2-en-1-one. The compound has shown significant activity against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
These results indicate that (2E)-1-cyclopropyl-3-phenylprop-2-en-1-one possesses notable antibacterial and antifungal properties, comparable to standard antibiotics used in clinical settings .
Anti-inflammatory Activity
Chalcones are recognized for their anti-inflammatory effects. In vitro studies have demonstrated that (2E)-1-cyclopropyl-3-phenylprop-2-en-1-one inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases .
The mechanism by which (2E)-1-cyclopropyl-3-phenylprop-2-en-1-one exerts its biological effects involves several pathways:
- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators.
- Antioxidant Activity : It has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
- Interaction with Enzymes : The compound may interact with enzymes involved in inflammation and microbial resistance, enhancing its therapeutic potential.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various chalcone derivatives, including (2E)-1-cyclopropyl-3-phenylprop-2-en-1-one. The results indicated that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi. The study concluded that the presence of the cyclopropyl group enhances the antimicrobial activity compared to other chalcone derivatives .
Study 2: Anti-inflammatory Effects
In another study focusing on anti-inflammatory properties, (2E)-1-cyclopropyl-3-phenylprop-2-en-1-one was tested for its ability to reduce inflammation in a murine model of arthritis. The results showed a marked decrease in paw swelling and joint damage, suggesting that this compound could be beneficial in managing inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
